molecular formula C22H20F3N5O2 B12419236 Tead-IN-3

Tead-IN-3

Cat. No.: B12419236
M. Wt: 443.4 g/mol
InChI Key: AZGCPBIUNCLWPF-WOJBJXKFSA-N
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Description

Tead-IN-3 is a potent inhibitor of the TEAD transcription factor, which plays a crucial role in the Hippo signaling pathway. This pathway is essential for regulating cell proliferation, apoptosis, and maintaining tissue homeostasis. Dysregulation of the Hippo pathway is often implicated in various cancers, making TEAD inhibitors like this compound valuable for cancer research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tead-IN-3 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific publications .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Tead-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Tead-IN-3 exerts its effects by inhibiting the activity of TEAD transcription factors. It disrupts the interaction between TEAD and its co-regulators, such as YAP and TAZ, which are crucial for the transcriptional activity of the Hippo pathway. By inhibiting this interaction, this compound prevents the transcription of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20F3N5O2

Molecular Weight

443.4 g/mol

IUPAC Name

1-[(3R,4R)-3-(4-pyridin-3-yltriazol-1-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H20F3N5O2/c1-2-21(31)29-12-19(30-11-18(27-28-30)16-4-3-9-26-10-16)20(13-29)32-14-15-5-7-17(8-6-15)22(23,24)25/h2-11,19-20H,1,12-14H2/t19-,20-/m1/s1

InChI Key

AZGCPBIUNCLWPF-WOJBJXKFSA-N

Isomeric SMILES

C=CC(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4

Canonical SMILES

C=CC(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.